molecular formula C9H19NO B12999061 2,2-Diisopropyloxetan-3-amine

2,2-Diisopropyloxetan-3-amine

Cat. No.: B12999061
M. Wt: 157.25 g/mol
InChI Key: OGNQRENOMUHOSV-UHFFFAOYSA-N
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Description

2,2-Diisopropyloxetan-3-amine is an organic compound with the molecular formula C₉H₁₉NO It features an oxetane ring, which is a four-membered cyclic ether, substituted with two isopropyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diisopropyloxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the cyclization of a suitable precursor, such as an epoxide or a halohydrin, under basic conditions to form the oxetane ring. Subsequent substitution reactions can introduce the isopropyl groups and the amine functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution steps efficiently. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,2-Diisopropyloxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxetane ring can be reduced to form open-chain alcohols or ethers.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as peroxy acids or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like acid chlorides, anhydrides, or alkyl halides in the presence of a base.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or ethers.

    Substitution: Amides, imines, or other substituted derivatives.

Scientific Research Applications

2,2-Diisopropyloxetan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Diisopropyloxetan-3-amine involves its interaction with molecular targets, such as enzymes or receptors, through its amine group. The oxetane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and targets depend on the context of its application, such as its use in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyloxetan-3-amine: Similar structure but with methyl groups instead of isopropyl groups.

    2,2-Diethyloxetan-3-amine: Similar structure but with ethyl groups instead of isopropyl groups.

    3-Aminooxetane: Lacks the isopropyl substitutions.

Uniqueness

2,2-Diisopropyloxetan-3-amine is unique due to the presence of the bulky isopropyl groups, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and specificity in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2,2-di(propan-2-yl)oxetan-3-amine

InChI

InChI=1S/C9H19NO/c1-6(2)9(7(3)4)8(10)5-11-9/h6-8H,5,10H2,1-4H3

InChI Key

OGNQRENOMUHOSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(CO1)N)C(C)C

Origin of Product

United States

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